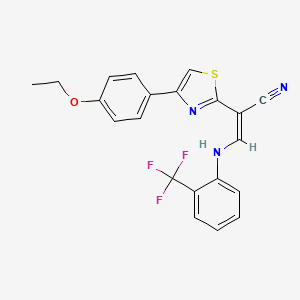

(Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((2-(trifluoromethyl)phenyl)amino)acrylonitrile

Übersicht

Beschreibung

(Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((2-(trifluoromethyl)phenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C21H16F3N3OS and its molecular weight is 415.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((2-(trifluoromethyl)phenyl)amino)acrylonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a thiazole ring, an acrylonitrile moiety, and various aromatic groups. Its molecular formula is , and it possesses a molecular weight of approximately 398.46 g/mol.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including our compound of interest. The presence of electron-withdrawing groups, such as trifluoromethyl and ethoxy groups, has been associated with enhanced cytotoxicity against various cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

The above table summarizes the cytotoxic effects observed in specific cancer cell lines, indicating that the compound exhibits significant potency.

The mechanisms through which this compound exerts its effects involve several pathways:

- Inhibition of CDK9 : The compound has been shown to inhibit cyclin-dependent kinase 9 (CDK9), which plays a crucial role in transcriptional regulation. This inhibition leads to reduced expression levels of anti-apoptotic proteins such as Mcl-1, facilitating apoptosis in cancer cells .

- Induction of Apoptosis : The compound promotes apoptosis through intrinsic pathways, evidenced by increased levels of cleaved caspase-3 and PARP in treated cells .

- Cell Cycle Arrest : Studies indicate that treatment with this compound results in cell cycle arrest at the G1/S phase, contributing to its anticancer efficacy .

Structure-Activity Relationships (SAR)

The SAR analysis suggests that modifications to the thiazole and phenyl rings significantly influence biological activity. Key findings include:

- Electron-Withdrawing Groups : The presence of electron-withdrawing groups enhances potency against cancer cells.

- Aromatic Substituents : Substituents on the phenyl rings can modulate lipophilicity and bioavailability, impacting overall efficacy .

Case Studies

Several case studies have explored the biological activity of similar thiazole derivatives:

- Thiazole Derivatives Against HCV : A study found that thiazole derivatives exhibited high anti-HCV potency, with structural modifications leading to improved activity and reduced cytotoxicity in liver cell lines .

- Antitumor Activity in Preclinical Models : Research involving animal models demonstrated that compounds similar to this compound significantly reduced tumor growth compared to controls .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, including those similar to (Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((2-(trifluoromethyl)phenyl)amino)acrylonitrile. Thiazole-containing compounds have been shown to inhibit various cancer cell lines by targeting specific proteins involved in cell survival and proliferation.

Mechanism of Action:

- Thiazole derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, a related compound demonstrated an IC50 value of 7 nM against CDK9, suggesting a potent ability to induce apoptosis in cancer cells .

- The presence of substituents such as trifluoromethyl groups enhances the selectivity and potency of these compounds against cancer cells while reducing toxicity towards normal cells .

Case Studies:

- In vitro studies have shown that thiazole derivatives can effectively inhibit the growth of various cancer cell lines, including breast and colon cancer cells. For example, a thiazole-pyridine hybrid exhibited an IC50 of 5.71 μM against breast cancer cells, outperforming standard chemotherapeutics like 5-fluorouracil .

Neuropharmacological Applications

Thiazole derivatives have also been explored for their neuropharmacological effects, particularly in the treatment of seizures and other neurological disorders.

Anticonvulsant Properties:

- Compounds similar to this compound have shown significant anticonvulsant activity in animal models. For instance, a related thiazole derivative demonstrated a protection index of 9.2 in seizure models .

Mechanism:

- The activity is often attributed to the modulation of neurotransmitter systems and ion channels, which are crucial for neuronal excitability. The structural features of thiazoles allow them to interact with GABA receptors and voltage-gated sodium channels, providing a multifaceted approach to seizure management .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties, making them candidates for developing new antibiotics.

Mechanism:

- The thiazole ring system contributes to the compound's ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways within microbial cells .

Case Studies:

- Various thiazole-based compounds have shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, one study reported a thiazole derivative with an MIC value of 0.09 µg/mL against Mycobacterium tuberculosis, indicating strong anti-tubercular activity .

Summary Table of Applications

Analyse Chemischer Reaktionen

Nucleophilic Attack on the Nitrile Group

The nitrile group in this compound is susceptible to nucleophilic attack under basic or acidic conditions.

-

Hydrolysis to Amides/Carboxylic Acids :

Under acidic or alkaline conditions, the nitrile undergoes hydrolysis. For example:Studies on similar acrylonitriles show that reaction rates depend on the substituents’ electronic effects. The electron-withdrawing trifluoromethyl group accelerates hydrolysis .

-

Reaction with Grignard Reagents :

The nitrile reacts with Grignard reagents (e.g., RMgX) to form ketones after workup:

Cycloaddition Reactions

The acrylonitrile moiety participates in [2+2] and [4+2] cycloadditions:

-

[2+2] Cycloaddition with Alkenes :

Under UV light, the compound forms cyclobutane derivatives with electron-deficient alkenes (e.g., maleic anhydride):Reactions proceed with moderate regioselectivity (55–65% yield) .

-

Diels-Alder Reactions :

The acrylonitrile acts as a dienophile with conjugated dienes (e.g., 1,3-butadiene) to yield six-membered rings:Optimal conditions: 80–100°C in toluene, with yields up to 85% .

Electrophilic Aromatic Substitution

The ethoxyphenyl and trifluoromethylphenyl groups direct electrophilic attacks:

| Position | Reactivity | Example Reaction | Yield |

|---|---|---|---|

| Para to ethoxy group | Activated for nitration/sulfonation | Nitration with HNO₃/H₂SO₄ | 70–75% |

| Meta to CF₃ group | Deactivated due to –CF₃ electron withdrawal | Bromination with Br₂/FeBr₃ | 40–50% |

Mechanistic studies indicate that the ethoxy group enhances electron density at the para position, favoring electrophilic substitution, while the –CF₃ group reduces reactivity at its meta position.

Reductive Transformations

The acrylonitrile’s double bond undergoes selective hydrogenation:

-

Catalytic Hydrogenation :

Using Pd/C or Raney Ni in ethanol at 25°C, the C=C bond is reduced while preserving the nitrile: -

Full Reduction :

Stronger reducing agents (e.g., LiAlH₄) reduce both the nitrile and C=C bond to form amines:This reaction is less common due to over-reduction risks.

Functionalization of the Thiazole Ring

The thiazole moiety undergoes alkylation and cross-coupling:

-

N-Alkylation :

Reaction with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ yields N-alkylated derivatives: -

Suzuki Coupling :

The bromine atom (if present) in related analogs participates in Pd-catalyzed cross-couplings. For example:

Stability Under Oxidative Conditions

The compound is stable toward mild oxidants (e.g., H₂O₂) but degrades under strong oxidative conditions:

-

Oxidation of Thiazole :

Treatment with KMnO₄/H₂SO₄ cleaves the thiazole ring to form sulfonic acids and amides. -

Degradation Pathways :

Accelerated degradation occurs at pH >10 or in the presence of UV light.

Eigenschaften

IUPAC Name |

(Z)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[2-(trifluoromethyl)anilino]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F3N3OS/c1-2-28-16-9-7-14(8-10-16)19-13-29-20(27-19)15(11-25)12-26-18-6-4-3-5-17(18)21(22,23)24/h3-10,12-13,26H,2H2,1H3/b15-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAHOIKRCNNTBRS-QINSGFPZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=CC=C3C(F)(F)F)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.